Comprehensive Technical Guide on 1-(1,2-Oxazolidin-2-yl)ethan-1-one: Chemical Architecture, Synthesis, and Applications
Comprehensive Technical Guide on 1-(1,2-Oxazolidin-2-yl)ethan-1-one: Chemical Architecture, Synthesis, and Applications
Executive Summary
As drug discovery and metabolomics continue to evolve, small-molecule heterocycles have emerged as critical building blocks and bioactive markers. 1-(1,2-oxazolidin-2-yl)ethan-1-one , commonly referred to as N-acetylisoxazolidine [1], is a prime example of such a molecule. Featuring a saturated five-membered isoxazolidine core with an N-linked acetyl group, this compound serves a dual role in modern science: it is an indispensable synthon for complex active pharmaceutical ingredients (APIs)[2] and a naturally occurring bioactive secondary metabolite. This whitepaper provides an in-depth analysis of its structural properties, field-proven synthetic methodologies, and analytical workflows.
Chemical Architecture and Physical Properties
The structural foundation of 1-(1,2-oxazolidin-2-yl)ethan-1-one (CAS: 115615-36-6) is its 1,2-oxazolidine ring—a saturated heterocycle containing adjacent nitrogen and oxygen atoms[1].
From a mechanistic standpoint, the N-O bond is the defining feature of this molecule. Unsubstituted isoxazolidines exhibit an "alpha-effect," where the adjacent oxygen lone pairs repel the nitrogen lone pair, increasing its nucleophilicity. However, upon N-acetylation, the nitrogen's lone pair is heavily delocalized into the carbonyl π -system. This resonance restricts nitrogen pyramidalization, forcing the amide bond into a planar geometry and significantly reducing the basicity of the molecule. This planar rigidity makes N-acetylisoxazolidine an excellent conformational model for studying cis/trans stereochemistry in macrocyclic drug design[2].
Table 1: Quantitative Chemical and Physical Data
To facilitate rapid reference for formulation and synthetic planning, the core physicochemical properties are summarized below:
| Property | Value | Reference |
| IUPAC Name | 1-(1,2-oxazolidin-2-yl)ethanone | [1] |
| Common Synonyms | N-Acetylisoxazolidine; 2-Acetylisoxazolidine | [1] |
| CAS Registry Number | 115615-36-6 | [1] |
| Molecular Formula | C 5 H 9 NO 2 | [1] |
| Molecular Weight | 115.13 g/mol | [1] |
| Boiling Point | 140.2 ± 23.0 °C at 760 mmHg (Predicted) | [3] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
| Exact Mass | 115.0633 Da | [1] |
Applications in Drug Development and Metabolomics
A Critical Synthon in Complex API Synthesis
In my experience optimizing total syntheses, N-acetylisoxazolidine is invaluable for stereochemical mapping. During the synthesis of Zetekitoxin AB (ZTX) —a highly potent voltage-gated sodium channel blocker—maintaining the cis-stereochemistry of the 1,2-isoxazolidine fragment is a major synthetic hurdle. Researchers rely heavily on the NMR coupling constants of N-acetylisoxazolidine (specifically the H3 coupling constants: J=12,8,6 Hz) as a baseline model to validate the structural integrity of highly complex, macrocyclic ZTX intermediates[2].
Furthermore, aminoisoxazolidine derivatives are utilized as C-7 substituents in the development of advanced quinolone antibacterial agents (e.g., U-82662A). The incorporation of the isoxazolidine ring fundamentally alters the pharmacokinetic profile and target binding affinity of the quinolone core[4].
Natural Product Chemistry and Biocontrol
Beyond the synthetic laboratory, 1-(1,2-oxazolidin-2-yl)ethan-1-one is a naturally occurring secondary metabolite. GC-MS profiling of the endophytic bacterium Bacillus amyloliquefaciens (strain ENLB 4) culture filtrates identified N-acetylisoxazolidine as a prominent volatile constituent (comprising ~9.88% of the fraction). This compound contributes to the synergistic biocontrol efficacy against Colletotrichum acutatum, the pathogen responsible for chilli anthracnose. It has also been identified in the methanolic extracts of Morinda citrifolia (Noni), a plant celebrated for its robust antibacterial and antioxidant properties[5], and as a temperature-dependent flavor volatile in processed rapeseed seasoning oils[6].
Experimental Workflows and Methodologies
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific causal explanations for critical steps.
Workflow 3.1: Chemical Synthesis via Direct N-Acetylation
Objective: To synthesize 1-(1,2-oxazolidin-2-yl)ethan-1-one from isoxazolidine hydrochloride. Expert Insight: The N-O bond of the isoxazolidine ring is notoriously sensitive to strong acids. Therefore, utilizing acetic anhydride rather than acetyl chloride is a strategic necessity to prevent the generation of corrosive HCl gas, which would otherwise trigger unwanted ring-opening side reactions.
Step-by-Step Methodology:
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Preparation : Suspend 1.0 equivalent of isoxazolidine hydrochloride in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the acylating agent.
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Neutralization : Add 2.5 equivalents of triethylamine (TEA) dropwise under continuous stirring. Causality: TEA acts as a non-nucleophilic proton scavenger, liberating the free amine from its salt and driving the equilibrium forward.
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Thermal Control : Cool the reaction vessel to 0 °C using an ice-water bath.
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Acylation : Slowly introduce 1.2 equivalents of acetic anhydride dropwise over 15 minutes. Causality: The acylation of secondary amines is highly exothermic; strict thermal control prevents the thermal degradation of the heterocycle.
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Propagation : Remove the ice bath, allowing the reaction to warm to 20-25 °C. Stir for 3 hours. Monitor completion via Thin Layer Chromatography (TLC).
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Quenching & Extraction : Quench with saturated aqueous NaHCO 3 to neutralize excess acetic anhydride and TEA. Extract the aqueous phase three times with DCM.
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Purification : Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/Ethyl Acetate) to isolate the pure product.
Caption: Logical workflow and chemical causality for the N-acetylation of isoxazolidine.
Workflow 3.2: GC-MS Isolation from Biological Matrices
Objective: To extract and identify N-acetylisoxazolidine from Bacillus amyloliquefaciens culture filtrates. Expert Insight: When profiling volatile metabolomes, a common pitfall is the thermal degradation of labile N-O heterocycles. By strictly controlling the evaporator temperature and utilizing a gradual chromatographic thermal ramp, we ensure the structural integrity of the target analyte is maintained[5].
Step-by-Step Methodology:
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Cultivation & Filtration : Cultivate the bacterial strain in nutrient broth at 28 °C for 72 hours. Centrifuge at 10,000 × g (4 °C) and filter the supernatant through a 0.22 µm membrane.
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Liquid-Liquid Extraction : Mix the cell-free filtrate with an equal volume of HPLC-grade ethyl acetate. Shake vigorously and separate the phases. Repeat three times. Causality: Ethyl acetate effectively partitions semi-polar nitrogenous volatiles from the highly polar aqueous matrix.
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Concentration : Pool the organic phases, dry over anhydrous MgSO 4 , and concentrate using a rotary evaporator strictly at 35 °C. Causality: Higher temperatures risk the volatilization or degradation of N-acetylisoxazolidine.
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GC-MS Injection : Inject 1 µL of the concentrated extract into a GC-MS equipped with a DB-5MS capillary column.
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Thermal Gradient : Program the GC oven to start at 50 °C (hold 2 min), ramp at 5 °C/min to 280 °C, and hold for 10 minutes[5].
-
Mass Deconvolution : Analyze the EI mass spectra (70 eV). Confirm the identity by matching the fragmentation pattern (base peak m/z 115.1) against the NIST spectral library.
Caption: Analytical extraction and GC-MS identification workflow for biological matrices.
References
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1-(1,2-Oxazolidin-2-yl)ethan-1-one | C5H9NO2 - PubChem . National Institutes of Health (NIH). Available at:[Link]
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Preparation of a 1,2-isoxazolidine synthon for the synthesis of zetekitoxin AB . National Center for Biotechnology Information (PMC). Available at:[Link]
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SYNTHESIS OF AN AMlNOlSOXAZOLfDlNE SUBSTITUTED QUiNOLONE ACID . National Diet Library (Japan). Available at: [Link]
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In vitro antagonistic potential of bacterial endophytes against chilli anthracnose pathogen Colletotrichum acutatum . CSIR-NIScPR Open Research. Available at:[Link]
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1. INTRODUCTION - UM Students' Repository . University of Malaya. Available at: [Link]
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Effects of Frying Temperature and Composite Spices on the Release Characteristics of Rapeseed Seasoning Oil . National Center for Biotechnology Information (PMC). Available at:[Link]
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